Cas no 1934715-98-6 (6-Methyl-1-(trifluoroacetyl)piperidine-3-carboxylic acid)

6-Methyl-1-(trifluoroacetyl)piperidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 6-methyl-1-(trifluoroacetyl)piperidine-3-carboxylic acid
- EN300-3143180
- 1934715-98-6
- 6-Methyl-1-(trifluoroacetyl)piperidine-3-carboxylic acid
-
- インチ: 1S/C9H12F3NO3/c1-5-2-3-6(7(14)15)4-13(5)8(16)9(10,11)12/h5-6H,2-4H2,1H3,(H,14,15)
- InChIKey: FGRCRLCSRKHHIQ-UHFFFAOYSA-N
- ほほえんだ: FC(C(N1CC(C(=O)O)CCC1C)=O)(F)F
計算された属性
- せいみつぶんしりょう: 239.07692773g/mol
- どういたいしつりょう: 239.07692773g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 303
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 57.6Ų
6-Methyl-1-(trifluoroacetyl)piperidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3143180-1g |
6-methyl-1-(trifluoroacetyl)piperidine-3-carboxylic acid |
1934715-98-6 | 1g |
$541.0 | 2023-09-05 | ||
Enamine | EN300-3143180-1.0g |
6-methyl-1-(trifluoroacetyl)piperidine-3-carboxylic acid |
1934715-98-6 | 95.0% | 1.0g |
$541.0 | 2025-03-19 | |
Enamine | EN300-3143180-2.5g |
6-methyl-1-(trifluoroacetyl)piperidine-3-carboxylic acid |
1934715-98-6 | 95.0% | 2.5g |
$1063.0 | 2025-03-19 | |
Enamine | EN300-3143180-0.05g |
6-methyl-1-(trifluoroacetyl)piperidine-3-carboxylic acid |
1934715-98-6 | 95.0% | 0.05g |
$455.0 | 2025-03-19 | |
Enamine | EN300-3143180-0.1g |
6-methyl-1-(trifluoroacetyl)piperidine-3-carboxylic acid |
1934715-98-6 | 95.0% | 0.1g |
$476.0 | 2025-03-19 | |
Enamine | EN300-3143180-10g |
6-methyl-1-(trifluoroacetyl)piperidine-3-carboxylic acid |
1934715-98-6 | 10g |
$2331.0 | 2023-09-05 | ||
Enamine | EN300-3143180-5g |
6-methyl-1-(trifluoroacetyl)piperidine-3-carboxylic acid |
1934715-98-6 | 5g |
$1572.0 | 2023-09-05 | ||
Enamine | EN300-3143180-5.0g |
6-methyl-1-(trifluoroacetyl)piperidine-3-carboxylic acid |
1934715-98-6 | 95.0% | 5.0g |
$1572.0 | 2025-03-19 | |
Enamine | EN300-3143180-10.0g |
6-methyl-1-(trifluoroacetyl)piperidine-3-carboxylic acid |
1934715-98-6 | 95.0% | 10.0g |
$2331.0 | 2025-03-19 | |
Enamine | EN300-3143180-0.5g |
6-methyl-1-(trifluoroacetyl)piperidine-3-carboxylic acid |
1934715-98-6 | 95.0% | 0.5g |
$520.0 | 2025-03-19 |
6-Methyl-1-(trifluoroacetyl)piperidine-3-carboxylic acid 関連文献
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
6-Methyl-1-(trifluoroacetyl)piperidine-3-carboxylic acidに関する追加情報
Comprehensive Guide to 6-Methyl-1-(trifluoroacetyl)piperidine-3-carboxylic acid (CAS No. 1934715-98-6): Properties, Applications, and Market Insights
6-Methyl-1-(trifluoroacetyl)piperidine-3-carboxylic acid (CAS No. 1934715-98-6) is a specialized piperidine derivative with significant potential in pharmaceutical and chemical research. This compound features a unique trifluoroacetyl group and a carboxylic acid functionality, making it a valuable intermediate in drug discovery and organic synthesis. Its molecular structure combines lipophilicity and reactivity, which are critical for designing bioactive molecules.
The 6-methyl-1-(trifluoroacetyl)piperidine-3-carboxylic acid is increasingly sought after due to its role in the development of small-molecule therapeutics. Researchers are particularly interested in its applications for central nervous system (CNS) drug candidates, given the piperidine scaffold's prevalence in neuromodulators. Recent trends in AI-driven drug discovery have further amplified demand for such building blocks, as computational models identify novel targets requiring tailored chemical entities.
From a synthetic chemistry perspective, the trifluoroacetyl group in this compound enhances stability while maintaining reactivity, a feature highly valued in medicinal chemistry optimization. The carboxylic acid moiety allows for further derivatization through amide coupling or esterification, enabling rapid structure-activity relationship (SAR) studies. These characteristics make CAS No. 1934715-98-6 a versatile tool for high-throughput screening libraries.
The global market for piperidine-based intermediates like this compound is projected to grow steadily, driven by expanding pharmaceutical R&D investments and the rise of fragment-based drug design. Suppliers are noting increased inquiries for 6-methyl-1-(trifluoroacetyl)piperidine-3-carboxylic acid, particularly from contract research organizations (CROs) specializing in neurological disorder treatments. This aligns with current healthcare priorities addressing neurodegenerative conditions.
Quality parameters for CAS No. 1934715-98-6 typically emphasize ≥95% purity (HPLC), with strict control of residual solvents. Advanced analytical techniques like LC-MS and NMR spectroscopy are employed for characterization, ensuring batch-to-batch consistency for critical research applications. Proper storage recommendations usually include protection from moisture at 2-8°C to maintain long-term stability.
Environmental and handling considerations for this compound follow standard laboratory safety protocols. While not classified as hazardous under current regulations, prudent practices recommend using personal protective equipment (PPE) during manipulation. The compound's biodegradability profile and ecotoxicological data are areas of ongoing study as part of broader green chemistry initiatives in the pharmaceutical industry.
Emerging applications for 6-methyl-1-(trifluoroacetyl)piperidine-3-carboxylic acid include its use in proteolysis targeting chimeras (PROTACs) development, a hot topic in targeted protein degradation therapeutics. The compound's structural features make it suitable for designing E3 ligase-binding components, demonstrating how traditional intermediates gain new relevance in cutting-edge modalities.
For researchers sourcing this material, technical specifications should be carefully reviewed, including chiral purity where applicable, as stereochemistry can significantly impact biological activity. Many suppliers now provide custom synthesis options for deuterated or isotopically labeled versions of CAS No. 1934715-98-6 to support ADME studies and metabolic research.
The synthesis route for 6-methyl-1-(trifluoroacetyl)piperidine-3-carboxylic acid typically involves multi-step organic transformations starting from commercially available piperidine derivatives. Process optimization efforts focus on improving yields while minimizing environmental impact through catalytic methods and solvent selection strategies aligned with Principles of Green Chemistry.
Intellectual property landscapes surrounding this compound show growing patent activity, particularly in composition-of-matter claims for novel drug candidates. Researchers should conduct thorough freedom-to-operate analyses when developing commercial applications based on this chemical entity.
Analytical method development for 6-methyl-1-(trifluoroacetyl)piperidine-3-carboxylic acid presents specific challenges due to its polar nature and potential for tautomeric forms. Modern UHPLC techniques with advanced stationary phases have proven effective for quality control, while 2D NMR methods provide definitive structural confirmation.
Looking ahead, the scientific community anticipates expanded use of this compound in parallel synthesis platforms and combinatorial chemistry approaches. Its balanced physicochemical properties make it particularly suitable for lead optimization phases where multiple analogs must be rapidly prepared and evaluated.
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